1-benzyl-3,4-dimethyl-pyrrolidine-3,4-dicarboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

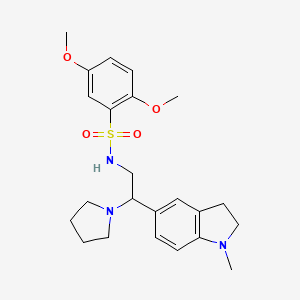

“1-benzyl-3,4-dimethyl-pyrrolidine-3,4-dicarboxylic Acid” is a chemical compound with the molecular formula C15H19NO4 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Molecular Structure Analysis

The molecular structure of “1-benzyl-3,4-dimethyl-pyrrolidine-3,4-dicarboxylic Acid” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle. The structure also includes benzyl and carboxylic acid functional groups . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Crystal Engineering and Supramolecular Assemblies

A study by Arora and Pedireddi (2003) focused on the crystal engineering of supramolecular assemblies using aza donor molecules and benzenetetracarboxylic acid derivatives. These complexes demonstrate diverse structural arrangements, including host-guest systems and infinite molecular tapes, showcasing the potential for designing novel molecular architectures (K. Arora & V. Pedireddi, 2003).

Selective Gas Adsorption

Sen et al. (2014) reported on the construction of charged metal-organic frameworks (MOFs) using rigid and angular tetracarboxylic acids for selective gas adsorption. These frameworks exhibit selective CO2 adsorption over N2 and CH4, highlighting their potential for gas separation and environmental cleanup applications (Susan Sen et al., 2014).

Reactivity with Carboxylic Acids

Hirose and Tanaka (1977) investigated the reaction of pyridine bases with aliphatic monocarboxylic acids, revealing insights into the formation of complexes in benzene. This study contributes to understanding the interaction dynamics between pyridine derivatives and carboxylic acids, which is crucial for synthesizing new chemical entities (K. Hirose & Motoharu Tanaka, 1977).

Intramolecular Hydrogen Bonding

Monkman et al. (2002) explored the effects of protonation on the structural and spectroscopic properties of certain benzene derivatives, demonstrating how intramolecular hydrogen bonding can control chain structure and luminescence in heteroatomic conjugated polymers. This research offers a pathway to tune the properties of polymeric materials for various applications (A. Monkman et al., 2002).

Electrochemical Behavior

Carelli et al. (1980) studied the electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride, a NAD+ model compound. The findings provide insights into the electrochemical reduction process and its implications for developing electrochemical sensors or energy storage devices (I. Carelli et al., 1980).

Propriétés

IUPAC Name |

1-benzyl-3,4-dimethylpyrrolidine-3,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(12(17)18)9-16(10-15(14,2)13(19)20)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJZEEUTPSIPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1(C)C(=O)O)CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3,4-dimethyl-pyrrolidine-3,4-dicarboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)

![Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2649632.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2649635.png)

![4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2649637.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2649638.png)

![(E)-1-(4-benzylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2649641.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2649644.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2649648.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2649651.png)